molecular formula C18H21FN2O2S B2566133 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946374-33-0

2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2566133
CAS No.: 946374-33-0
M. Wt: 348.44
InChI Key: AHUNNLUYLRMHCK-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the fluorophenoxy acetic acid.

    Formation of the pyrrolidinyl intermediate: This step involves the reaction of a thiophene derivative with a pyrrolidine under suitable conditions to form the pyrrolidinyl thiophene intermediate.

    Coupling reaction: The final step involves coupling the fluorophenoxy acetic acid with the pyrrolidinyl thiophene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the acetamide moiety may yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: As a potential therapeutic agent for the treatment of certain diseases.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide would depend on its specific molecular targets and pathways involved. This could include:

    Binding to specific receptors: The compound may bind to specific receptors in the body, modulating their activity.

    Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Modulation of signaling pathways: The compound may modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(2-bromophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Similar structure with a bromine atom instead of fluorine.

    2-(2-iodophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide lies in its specific combination of functional groups and the presence of the fluorine atom, which can impart unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-15-5-1-2-6-17(15)23-12-18(22)20-11-16(14-7-10-24-13-14)21-8-3-4-9-21/h1-2,5-7,10,13,16H,3-4,8-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUNNLUYLRMHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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